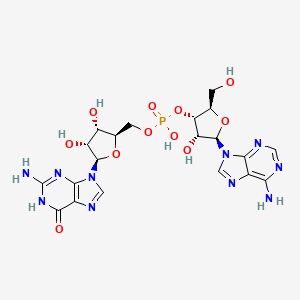

Adenylyl-(3'-5')-guanosine

説明

Adenylyl-(3’-5’)-guanosine is a dinucleotide composed of adenosine and guanosine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ hydroxyl group of guanosine. This compound is significant in various biochemical processes, particularly in the context of nucleic acid metabolism and signaling pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of adenylyl-(3’-5’)-guanosine typically involves the coupling of adenosine and guanosine monophosphates. One common method is the use of phosphoramidite chemistry, where protected nucleoside phosphoramidites are sequentially coupled and then deprotected to yield the desired dinucleotide. The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.

Industrial Production Methods

Industrial production of adenylyl-(3’-5’)-guanosine may involve enzymatic synthesis using nucleotidyl transferases, which catalyze the formation of the phosphodiester bond between nucleotides. This method is advantageous due to its specificity and efficiency under mild conditions, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

Adenylyl-(3’-5’)-guanosine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the phosphodiester bond can be catalyzed by nucleases, resulting in the cleavage of the dinucleotide into its constituent mononucleotides.

Common Reagents and Conditions

Hydrolytic reactions typically require aqueous conditions with the presence of metal ions such as magnesium or manganese to facilitate the enzymatic activity. Oxidative reactions may involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Major Products Formed

The primary products of hydrolysis are adenosine monophosphate and guanosine monophosphate. Oxidative reactions can lead to the formation of various oxidized nucleotides, depending on the specific conditions and reagents used.

科学的研究の応用

Adenylyl-(3’-5’)-guanosine has numerous applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of phosphodiester bond formation and cleavage.

Biology: It plays a role in the study of nucleotide signaling pathways and the regulation of cellular processes.

Medicine: Research on adenylyl-(3’-5’)-guanosine contributes to understanding genetic diseases and developing nucleotide-based therapeutics.

Industry: It is utilized in the production of nucleotide analogs and as a standard in analytical techniques.

作用機序

Adenylyl-(3’-5’)-guanosine exerts its effects primarily through its involvement in nucleotide signaling pathways. It can act as a substrate for various enzymes, including nucleotidyl transferases and nucleases, which modulate its activity and function. The molecular targets include enzymes involved in nucleic acid metabolism and signaling proteins that recognize specific nucleotide sequences.

類似化合物との比較

Similar Compounds

Adenylyl-(3’-5’)-cytidine: Similar in structure but contains cytidine instead of guanosine.

Adenylyl-(3’-5’)-uridine: Contains uridine instead of guanosine.

Guanylyl-(3’-5’)-guanosine: Contains two guanosine molecules linked by a phosphodiester bond.

Uniqueness

Adenylyl-(3’-5’)-guanosine is unique due to its specific combination of adenosine and guanosine, which imparts distinct biochemical properties and functions. Its role in signaling pathways and nucleic acid metabolism distinguishes it from other dinucleotides, making it a valuable compound for research and industrial applications.

生物活性

Adenylyl-(3'-5')-guanosine (also known as cyclic adenosine monophosphate or cAMP) is a crucial signaling molecule in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in cellular functions, supported by research findings and case studies.

Overview of this compound

This compound is a cyclic nucleotide derived from ATP that plays a pivotal role in intracellular signaling pathways. It is synthesized by the enzyme adenylyl cyclase, which converts ATP to cAMP, and its levels are regulated by phosphodiesterases that hydrolyze cAMP to AMP. The balance between these two processes governs cellular responses to various stimuli, including hormones and neurotransmitters.

1. Activation of Protein Kinase A (PKA)

cAMP primarily exerts its effects through the activation of PKA, which phosphorylates serine and threonine residues on target proteins, leading to changes in their activity. This phosphorylation cascade influences numerous cellular processes such as metabolism, gene expression, and cell proliferation .

2. Modulation of Ion Channels

cAMP also directly modulates ion channels, particularly in cardiac and neuronal tissues. For instance, it enhances the opening of certain types of potassium channels and inhibits others, thereby influencing excitability and contractility in heart muscle cells .

3. Regulation of Gene Expression

cAMP plays a significant role in gene transcription regulation by activating transcription factors such as CREB (cAMP response element-binding protein), which binds to specific DNA sequences to promote the transcription of target genes .

Biological Implications

The biological activity of this compound is implicated in various physiological processes:

- Cardiovascular Function : cAMP is critical for heart function; it modulates heart rate and contractility through its effects on calcium handling in cardiac myocytes.

- Neurotransmission : In the nervous system, cAMP acts as a second messenger in pathways activated by neurotransmitters like dopamine and serotonin, influencing mood and behavior.

- Immune Response : cAMP regulates immune cell functions, including the activation and proliferation of lymphocytes.

Research Findings

Recent studies have explored the diverse roles of this compound:

- Influenza Virus RNA Polymerase : Research indicated that this compound can act as a primer for influenza virus RNA synthesis. Modifications to its structure significantly affect its ability to stimulate viral RNA polymerase .

- Inhibition Studies : Various analogs of this compound have been synthesized to study their inhibitory effects on mammalian adenylyl cyclases. For instance, 2',3'-O-(N-Methylanthraniloyl)-inosine 5'-triphosphate was identified as a potent inhibitor with potential therapeutic applications for conditions like heart failure .

Case Study 1: cAMP in Cardiac Function

A study demonstrated that increased levels of cAMP in cardiac myocytes enhance contractility via PKA-mediated phosphorylation of L-type calcium channels. This mechanism underlies the positive inotropic effects observed with beta-adrenergic stimulation .

Case Study 2: cAMP and Immune Modulation

In immune cells, elevated cAMP levels were shown to inhibit pro-inflammatory cytokine production. This finding suggests potential therapeutic strategies for inflammatory diseases by modulating cAMP signaling pathways .

Data Table: Effects of this compound Analogues

| Compound Name | Activity Type | IC50 Value (nM) | Remarks |

|---|---|---|---|

| MANT-ITP | Inhibitor of mAC | 0.7 | Most potent known inhibitor |

| A3'p5'G (this compound) | Primer for RNA synthesis | N/A | Essential for influenza virus replication |

| 2',3'-O-Methyl Guanosine | Inhibitor of DNA/RNA synthesis | N/A | Shows inhibitory activity on nucleic acid synthesis |

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBLDUTUVIXFJE-INFSMZHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N10O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311414 | |

| Record name | Adenylyl-(3′→5′)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3352-23-6 | |

| Record name | Adenylyl-(3′→5′)-guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3352-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenylyl-(3′→5′)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenylyl-(3'→5')-guanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。